An In-Depth Technical Guide to the Chemical Properties of (1,3-Benzothiazol-2-ylmethoxy)acetic acid
An In-Depth Technical Guide to the Chemical Properties of (1,3-Benzothiazol-2-ylmethoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1,3-Benzothiazol-2-ylmethoxy)acetic acid is a heterocyclic compound belonging to the benzothiazole class of molecules. Benzothiazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the known chemical properties of (1,3-Benzothiazol-2-ylmethoxy)acetic acid, outlines plausible experimental protocols for its synthesis and analysis, and explores its potential biological relevance by examining key signaling pathways associated with the benzothiazole scaffold.
Chemical and Physical Properties
Quantitative data for (1,3-Benzothiazol-2-ylmethoxy)acetic acid is limited in publicly available literature. The following tables summarize the available data and provide estimated values for key physicochemical properties based on the analysis of structurally related compounds.
Table 1: Identification and Basic Properties
| Property | Value | Source |
| IUPAC Name | (1,3-Benzothiazol-2-ylmethoxy)acetic acid | - |
| CAS Number | 99513-52-7 | [1][2] |
| Molecular Formula | C₁₀H₉NO₃S | [1][2] |
| Molecular Weight | 223.25 g/mol | [2] |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)COCC(=O)O | - |
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Notes |
| Melting Point (°C) | 150 - 180 | Based on melting points of similar benzothiazole acetic acid derivatives such as (2-Benzothiazolylthio)acetic acid (157-160 °C)[3] and (2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic acid (177 °C).[4] |
| Boiling Point (°C) | > 380 | Estimated based on the boiling point of the structurally similar 1,3-Benzothiazol-2-ylacetic acid (380.9 °C at 760 mmHg).[5] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and DMF. | General solubility characteristic of benzothiazole derivatives. |
| pKa | 3.5 - 4.5 | Estimated for the carboxylic acid group, typical for acetic acid derivatives. |
| logP | 1.7 | A predicted value is available.[6] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of (1,3-Benzothiazol-2-ylmethoxy)acetic acid are not explicitly available in the reviewed literature. However, based on established synthetic methodologies for benzothiazole derivatives, a plausible synthetic route and analytical procedures are proposed below.
Proposed Synthesis
A feasible synthetic pathway for (1,3-Benzothiazol-2-ylmethoxy)acetic acid involves a two-step process starting from 2-aminothiophenol.
Step 1: Synthesis of 2-(Chloromethyl)-1,3-benzothiazole
This intermediate can be synthesized via the condensation of 2-aminothiophenol with chloroacetic acid.[7]
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Materials: 2-aminothiophenol, chloroacetic acid, polyphosphoric acid.
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Procedure:
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A mixture of chloroacetic acid and polyphosphoric acid is heated to approximately 180°C.
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2-aminothiophenol is added portion-wise to the heated mixture.
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The reaction mixture is refluxed for several hours.
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After cooling, the mixture is neutralized with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent (e.g., chloroform).
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The organic layer is dried and concentrated under vacuum.
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The crude product is purified by column chromatography to yield 2-(chloromethyl)-1,3-benzothiazole.
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Step 2: Synthesis of (1,3-Benzothiazol-2-ylmethoxy)acetic acid
The final product can be obtained by the reaction of 2-(chloromethyl)-1,3-benzothiazole with glycolic acid.
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Materials: 2-(chloromethyl)-1,3-benzothiazole, glycolic acid, a non-nucleophilic base (e.g., sodium hydride), and an appropriate aprotic solvent (e.g., tetrahydrofuran - THF).
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Procedure:
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Glycolic acid is dissolved in dry THF, and a base (e.g., sodium hydride) is added to form the corresponding alkoxide.
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A solution of 2-(chloromethyl)-1,3-benzothiazole in dry THF is added dropwise to the alkoxide solution at room temperature.
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The reaction mixture is stirred overnight.
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The reaction is quenched with water, and the pH is adjusted to be acidic with a dilute acid (e.g., HCl).
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The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
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The resulting crude product is purified by recrystallization or column chromatography.
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Proposed Analytical Methods
Standard analytical techniques can be employed to confirm the identity and purity of the synthesized (1,3-Benzothiazol-2-ylmethoxy)acetic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include aromatic protons from the benzothiazole ring, two methylene groups (one adjacent to the ether oxygen and the benzothiazole ring, and the other adjacent to the carboxylic acid), and a carboxylic acid proton.
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¹³C NMR: Expected signals would correspond to the carbons of the benzothiazole ring system, the two methylene carbons, and the carbonyl carbon of the carboxylic acid.
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High-Performance Liquid Chromatography (HPLC):
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A reverse-phase HPLC method using a C18 column with a gradient elution of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol would be suitable for purity assessment. Detection can be performed using a UV detector, monitoring at a wavelength where the benzothiazole chromophore absorbs (typically around 254 nm and 280 nm).
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Mass Spectrometry (MS):
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Electrospray ionization (ESI) mass spectrometry in negative ion mode should show the deprotonated molecule [M-H]⁻, confirming the molecular weight.
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Potential Biological Signaling Pathways
While the specific biological targets and mechanisms of action of (1,3-Benzothiazol-2-ylmethoxy)acetic acid have not been elucidated, the benzothiazole scaffold is known to interact with several key signaling pathways implicated in diseases such as cancer and inflammation. The following diagrams illustrate these pathways, which represent potential areas of investigation for this compound.
Caption: The PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation.
Caption: The JAK/STAT3 signaling pathway, crucial in cytokine-mediated cell responses.
Caption: The canonical NF-κB signaling pathway, a central regulator of inflammation.
Conclusion
(1,3-Benzothiazol-2-ylmethoxy)acetic acid represents an under-investigated molecule within the pharmacologically significant benzothiazole class. While its fundamental chemical identity is established, a comprehensive profile of its physicochemical properties and biological activity is lacking. The proposed synthetic and analytical protocols provide a framework for future experimental work. Furthermore, the exploration of its effects on key signaling pathways such as PI3K/AKT, STAT3, and NF-κB could unveil its therapeutic potential, particularly in the areas of oncology and inflammatory diseases. This guide serves as a foundational resource to stimulate and direct further research into this promising compound.
References
- 1. scbt.com [scbt.com]
- 2. store.p212121.com [store.p212121.com]
- 3. chemimpex.com [chemimpex.com]
- 4. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
- 5. 1,3-Benzothiazol-2-ylacetic acid | CAS#:29182-45-4 | Chemsrc [chemsrc.com]
- 6. a2bchem.com [a2bchem.com]
- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
